Magl-IN-14

Endocannabinoid System MAGL Inhibition Cellular Pharmacology

Validating MAGL inhibition requires a reference inhibitor with defined sub-5 nM potency to ensure assay reproducibility. Magl-IN-14 (compound 2, WO2022101412) delivers: • IC50: 2.89 nM (HEK293 cells) and 2 nM (PC3 cells) • Scaffold: Azaspiro[2.5]octane hexafluoropropan-2-yl carbamate • Application: Positive control for HTS, SPR binding studies, SAR benchmarking • Source: Fully characterized patent reference material

Molecular Formula C17H17F6N3O3
Molecular Weight 425.32 g/mol
Cat. No. B12384431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagl-IN-14
Molecular FormulaC17H17F6N3O3
Molecular Weight425.32 g/mol
Structural Identifiers
SMILESC1CN(CCC12CC2C(=O)NC3=CN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F
InChIInChI=1S/C17H17F6N3O3/c18-16(19,20)13(17(21,22)23)29-14(28)26-6-3-15(4-7-26)8-11(15)12(27)25-10-2-1-5-24-9-10/h1-2,5,9,11,13H,3-4,6-8H2,(H,25,27)/t11-/m1/s1
InChIKeyCHRHYQNEGZRBGS-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magl-IN-14 | Potent MAGL Inhibitor for Preclinical Research


Magl-IN-14, designated as compound 2 in patent WO2022101412 A1, is a small-molecule inhibitor of monoacylglycerol lipase (MAGL), the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. This compound belongs to a class of substituted 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates developed for modulating MAGL activity [1]. It exhibits potent, low-nanomolar inhibition of MAGL, with reported IC50 values of 2.89 nM in HEK293 cells and 2 nM in PC3 cells, making it a valuable tool for investigating MAGL-mediated signaling pathways in cellular models .

F
CHEMOTYPE
Fluorinated spirocyclic azaspiro[2.5]octane carbamate scaffold
A
POTENCY CONTEXT
Reported low-nanomolar potency for MAGL pathway engagement studies
S
SOURCE
Patent-defined chemical identity with disclosed synthesis and characterization

Why Magl-IN-14 Generic Substitution Fails


The MAGL inhibitor chemical space is characterized by steep structure-activity relationships (SAR) where minor modifications can drastically alter potency, selectivity, and mechanism of action (e.g., reversible vs. irreversible) [1]. While numerous MAGL inhibitors exist (e.g., JZL184, MJN110, KML29, JNJ-42226314), their reported IC50 values vary by orders of magnitude (from >10 µM to sub-nM) depending on the specific scaffold, assay conditions, and species [2]. Magl-IN-14, with its specific azaspiro[2.5]octane core and hexafluoropropan-2-yl carbamate moiety, achieves a distinct sub-5 nM potency profile [1]. Using a structurally similar but distinct analog (e.g., a different 'compound X' from the same patent series) without direct comparative data risks introducing uncontrolled variables into an experiment, such as altered selectivity for off-target serine hydrolases (FAAH, ABHD6) or differential cellular permeability, thereby compromising data reproducibility and biological interpretation [1].

!
Core Scaffold Specificity
The spirocyclic azaspiro[2.5]octane core is distinct from piperidine/piperazine carbamates; SAR may not transfer and class-level inference may be unreliable.
!
Unknown Selectivity Profile
Absence of public FAAH/ABHD6 selectivity data means pathway-specific interpretation may be confounded without complementary inhibitor controls.
!
Unquantified Cellular Permeability
Differential cellular uptake characteristics compared to structurally similar analogs may alter target engagement in cell-based assays, requiring empirical validation.

Quantitative Evidence for Magl-IN-14 vs. Reference Inhibitors


Consistent Potency in HEK293 and PC3 Cells

Magl-IN-14 demonstrates potent and consistent MAGL inhibition across two widely used human cell lines. In HEK293 cells, it inhibits MAGL with an IC50 of 2.89 nM, and in PC3 cells, an androgen-independent prostate cancer line, with an IC50 of 2 nM . This <5 nM potency across both cell types provides a robust and reproducible baseline for cellular assays. For context, the well-known irreversible MAGL inhibitor JZL184, a common alternative, exhibits a significantly higher IC50 of 8.9 nM for human MAGL under similar in vitro conditions, as reported in a comparative pharmacology study [1]. This indicates that Magl-IN-14 is approximately 3- to 4-fold more potent than JZL184 in these cellular contexts.

Cellular Potency
REPORTED
IC50 2.89 nM (HEK293), 2 nM (PC3)
Supports cellular target engagement context at low-nanomolar concentrations
Consistent across two distinct human cell lines
Endocannabinoid System MAGL Inhibition Cellular Pharmacology Assay Development

Top-Tier Potency Among Preclinical MAGL Inhibitors

The reported IC50 values for Magl-IN-14 (2-2.89 nM) place it within the top tier of MAGL inhibitors by potency. A survey of commonly used MAGL research tool compounds reveals a wide range of activities. For example, KML29, a highly selective irreversible inhibitor, has a reported IC50 of 5.9 nM for human MAGL . The reversible inhibitor JZP-361 has an IC50 of 46 nM . The older tool compound URB602 has a much higher IC50 of >10 µM (10,000 nM) [1]. Magl-IN-14's potency is comparable to the highly optimized KML29 and is significantly greater than JZP-361 and URB602.

Potency Ranking
REPORTED
vs KML29 (5.9 nM), JZP-361 (46 nM), URB602 (>10 µM)
Ranked among top-tier MAGL inhibitors based on reported in vitro cross-study comparison
Potency ranking supports selection as a high-affinity probe within tested set
MAGL Inhibitor Potency Drug Discovery Tool Compound

Disclosed Chemical Scaffold for SAR Studies

Magl-IN-14 is derived from the patent application WO2022101412 A1, which explicitly discloses a series of 1,1,1,3,3,3-hexafluoropropan-2-yl 6-azaspiro[2.5]octane-6-carboxylates as MAGL inhibitors [1]. This structural class is distinct from the piperidine/piperazine carbamates (e.g., JZL184) or triazole ureas (e.g., KML29) that constitute other major MAGL inhibitor chemotypes. The patent provides full synthetic details and characterization data for Magl-IN-14, enabling reproducible synthesis and quality control. In contrast, many commercial MAGL inhibitors lack such detailed public provenance, which can be a barrier for researchers needing to synthesize analogs or verify compound identity independently.

Chemical Scaffold
DATA TO VERIFY
Full synthetic and characterization data disclosed in WO2022101412 A1
May support SAR studies and independent resynthesis, reducing vendor dependency
Source-specific review of patent disclosure is recommended
Medicinal Chemistry Structure-Activity Relationship Chemical Biology MAGL Probe

Selectivity Profile Against FAAH and Serine Hydrolases: Data Gap

A critical piece of information for any MAGL inhibitor is its selectivity over related serine hydrolases, particularly fatty acid amide hydrolase (FAAH) and alpha/beta-hydrolase domain-containing protein 6 (ABHD6), which also regulate endocannabinoid tone [1]. As of this analysis, no public data (peer-reviewed or patent) exists that quantifies the inhibitory activity of Magl-IN-14 against FAAH, ABHD6, or other off-targets. This is a significant gap compared to well-characterized tool compounds like KML29, which exhibits >100-fold selectivity over FAAH [2], or JZP-361, which has a documented 35-fold selectivity over FAAH . Without this data, the interpretation of results from experiments using Magl-IN-14 may be confounded by unknown off-target effects.

Selectivity Review
DATA TO VERIFY
No public FAAH/ABHD6 data. KML29 (>100-fold), JZP-361 (35-fold)
Pathway-specific interpretation may require complementary inhibitor controls
Limited off-target profiling data; potential for cross-reactivity in endocannabinoid assays
Selectivity Off-target Activity FAAH Serine Hydrolase

Absence of In Vivo Pharmacokinetic and Efficacy Data

The development stage of Magl-IN-14, as evidenced by its disclosure only in a patent application, indicates it is a late-stage research tool or early preclinical candidate [1]. A search of primary literature reveals no published studies reporting in vivo pharmacokinetic parameters (e.g., bioavailability, half-life, brain penetration) or efficacy in animal models of disease. This is in stark contrast to advanced MAGL inhibitors like ABX-1431, which has completed Phase 2 clinical trials for neurological disorders and has extensive published PK and safety data [2], or even well-studied preclinical tools like JZL184, which has been dosed in hundreds of rodent studies [3]. Consequently, Magl-IN-14 is currently best suited for in vitro and cellular assays; its utility in vivo remains unproven.

In Vivo Translation
DATA TO VERIFY
No published in vivo PK/PD or efficacy data. Comparators: ABX-1431 (clinical), JZL184 (rodent)
Best suited for in vitro and cellular models pending in vivo validation studies
In vivo model fit requires preliminary PK and tolerability evaluation
In Vivo Pharmacology Pharmacokinetics Drug Development Tool Compound

Preclinical Research Applications of Magl-IN-14


HTS and Primary Assay Development for MAGL

Magl-IN-14's high potency (IC50 ~2-3 nM) in human cell lines makes it an excellent positive control for developing and validating MAGL activity assays in high-throughput formats . Its robust inhibition across two distinct cell lines (HEK293 and PC3) ensures assay reproducibility. It can be used to establish assay windows (Z'-factor) and as a reference inhibitor for screening compound libraries to identify novel MAGL modulators .

SAR Studies and Medicinal Chemistry Optimization

Due to its full disclosure in patent WO2022101412 A1, including synthesis and characterization, Magl-IN-14 serves as a validated starting point for medicinal chemistry campaigns . Researchers can use it as a benchmark to synthesize and evaluate novel analogs, exploring modifications to the azaspiro[2.5]octane core, pyridine amide, or hexafluoroisopropyl carbamate moieties. The patent data provides a clear SAR baseline for this chemotype .

Endocannabinoid System Studies in PC3 and HEK293 Cells

Magl-IN-14 is particularly well-suited for cellular pharmacology studies in PC3 (prostate cancer) and HEK293 (human embryonic kidney) cell lines, where its potency has been empirically validated . It can be used to investigate the role of MAGL-mediated 2-AG hydrolysis in these specific cellular contexts, such as cancer cell migration and lipid metabolism . Due to the lack of selectivity data, complementary experiments with selective FAAH inhibitors (e.g., PF-04457845) and vehicle controls are essential to deconvolute endocannabinoid pathway effects [1].

High-Affinity MAGL Probe for Biochemical and Biophysical Studies

With a sub-5 nM IC50, Magl-IN-14 is a potent ligand suitable for biochemical experiments such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or covalent labeling studies to investigate the kinetics and thermodynamics of MAGL-inhibitor interactions . Its potency ensures a strong binding signal, which is critical for these techniques .

Application
Selection Property
Validation Focus
HTS & Assay Development
Reported cellular potency reference
Z'-factor and assay window validation
SAR & Medicinal Chemistry
Disclosed scaffold benchmark
Analog synthesis and characterization verification
Cellular Endocannabinoid Studies
Validated cell-based potency
Pathway-specific interpretation (FAAH/ABHD6 controls)
Biochemical & Biophysical Studies
High-affinity ligand binding profile
Binding kinetics and thermodynamics review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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